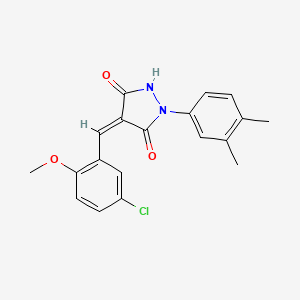![molecular formula C21H21ClN2O2 B5912650 N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5912650.png)
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use in pain management. ABT-594 is a potent and selective agonist of nicotinic acetylcholine receptors, which are found throughout the nervous system.
Mécanisme D'action
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide acts as a potent and selective agonist of nicotinic acetylcholine receptors, specifically the alpha-4 beta-2 and alpha-3 beta-4 subtypes. Activation of these receptors leads to the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in pain processing and modulation.
Biochemical and Physiological Effects:
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the release of anti-inflammatory cytokines, such as IL-10. Additionally, N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to increase the release of endogenous opioids, such as beta-endorphin and enkephalins.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has several advantages for lab experiments. It is a potent and selective agonist of nicotinic acetylcholine receptors, which allows for specific targeting of these receptors. Additionally, N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been extensively studied in animal models, which provides a wealth of data for researchers. However, N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has several limitations as well. It is a synthetic compound, which may limit its use in certain experiments. Additionally, the effects of N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide may vary depending on the species used in the experiment.
Orientations Futures
There are several future directions for research on N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide. One area of interest is the potential use of N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide in the treatment of chronic pain in humans. Additionally, researchers may investigate the effects of N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide on other neurotransmitter systems, such as the opioid and serotonin systems. Finally, researchers may investigate the potential use of N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide in combination with other pain medications to enhance their effectiveness.
Méthodes De Synthèse
The synthesis of N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide involves several steps, including the reaction of 4-chlorobenzaldehyde with piperidine to form 4-chloro-1-(1-piperidinyl)but-2-en-1-one. This intermediate is then reacted with N-benzyl-N-methylamine to form N-benzyl-N-methyl-4-chloro-1-(1-piperidinyl)but-2-en-1-amine. Finally, this compound is reacted with benzoyl chloride to form N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide.
Applications De Recherche Scientifique
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been extensively studied for its potential use in pain management. It has been shown to be effective in treating neuropathic pain, inflammatory pain, and acute pain in animal models. Additionally, N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to have anti-inflammatory effects and to reduce the development of tolerance to opioids.
Propriétés
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c22-18-11-9-16(10-12-18)15-19(21(26)24-13-5-2-6-14-24)23-20(25)17-7-3-1-4-8-17/h1,3-4,7-12,15H,2,5-6,13-14H2,(H,23,25)/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJZCZJOXYHZAX-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(4-chlorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1-(2,4-dichlorophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5912579.png)
![3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5912584.png)

![N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5912596.png)
![N-[1-[(benzylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B5912600.png)
![4-methyl-N-[3-(4-morpholinyl)-4-oxo-1(4H)-naphthalenylidene]benzenesulfonamide](/img/structure/B5912607.png)

![2-oxo-2-phenylethyl 3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acrylate](/img/structure/B5912640.png)

![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5912649.png)
![5-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide](/img/structure/B5912652.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912663.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912671.png)